1,3-Dibromo-5-chlorobenzene is an aromatic organic compound, synthesized through various methods, including electrophilic aromatic substitution reactions. Research studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product. For instance, one study employed iron(III) chloride (FeCl3) as a Lewis acid catalyst for the bromination of 1,3-dichlorobenzene with good efficiency [].
,3-Dibromo-5-chlorobenzene serves as a valuable building block in organic synthesis due to the presence of multiple halogen substituents. Its reactive bromine atoms readily participate in various coupling reactions, enabling the formation of complex organic molecules. Research has demonstrated its application in the synthesis of:
Beyond organic synthesis, 1,3-dibromo-5-chlorobenzene has shown promise in material science research. Studies have investigated its potential applications in:
1,3-Dibromo-5-chlorobenzene is an organic compound with the molecular formula and a molecular weight of approximately 270.34 g/mol. This compound features a benzene ring substituted with two bromine atoms and one chlorine atom at the 1, 3, and 5 positions, respectively. It is a solid at room temperature, although specific physical properties such as melting and boiling points are not widely documented. The compound is primarily produced for use in various
The biological activity of 1,3-dibromo-5-chlorobenzene has been explored, particularly regarding its potential as a pesticide. The compound exhibits toxic effects on target organisms by disrupting their physiological functions. Its mechanism of action involves interference with biological processes that are critical for survival, making it effective in pest control applications .
1,3-Dibromo-5-chlorobenzene can be synthesized through various methods:
Studies on the interactions of 1,3-dibromo-5-chlorobenzene with other chemical entities reveal its potential to form stable complexes or reactants in synthetic pathways. Its reactivity profile allows it to engage with various nucleophiles effectively, which is crucial for developing new chemical products .
Several compounds share structural similarities with 1,3-dibromo-5-chlorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Dibromobenzene | Lacks chlorine; more reactive due to fewer substituents. | |
1-Bromo-3-chloro-5-nitrobenzene | Contains a nitro group; different reactivity profile due to electron-withdrawing nature. | |
1-Chloro-2-bromo-4-nitrobenzene | Different substitution pattern; affects its biological activity and chemical behavior. |
Uniqueness of 1,3-Dibromo-5-chlorobenzene:
1,3-Dibromo-5-chlorobenzene's unique combination of two bromine atoms and one chlorine atom at specific positions on the benzene ring gives it distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in targeted synthetic applications and biological studies.
The synthesis of 1,3-dibromo-5-chlorobenzene primarily relies on electrophilic aromatic substitution (EAS) mechanisms. Benzene derivatives undergo halogenation via Lewis acid-catalyzed reactions, where catalysts like AlCl₃ or FeBr₃ polarize halogen molecules (Cl₂, Br₂) to generate electrophilic intermediates. For example, bromination proceeds through a bromonium ion (Br⁺) that attacks the aromatic ring, forming a resonance-stabilized carbocation before deprotonation restores aromaticity.
Chlorine and bromine incorporation can occur sequentially or concurrently. In one approach, chlorobenzene undergoes bromination using N-bromosuccinimide (NBS) under acidic conditions to yield 1-bromo-3-chlorobenzene, which is further brominated at the meta position. The regioselectivity of these reactions is influenced by electronic effects: electron-withdrawing groups (e.g., –Cl) direct subsequent substitutions to meta positions.
Achieving precise regiocontrol in polyhalogenated benzenes remains challenging. A breakthrough method employs copper halides in ionic liquids to para-selectively halogenate unprotected anilines, which can later be deaminated to yield 1,3-dibromo-5-chlorobenzene. For instance, treating 3,5-dibromoaniline with HCl and CuCl₂ in [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) at 60°C achieves 92% yield of the target compound.
Table 1: Regioselective Halogenation Conditions
Substrate | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
3,5-Dibromoaniline | CuCl₂ | [BMIM]BF₄ | 60°C | 92 |
Chlorobenzene | FeBr₃ | CCl₄ | 25°C | 78 |
Gallium-based catalysts offer unique advantages in simultaneous bromine-chlorine substitution. A patented process uses GaCl₃ to mediate the reaction of benzene with Cl₂ and Br₂, achieving 85% conversion with minimal side-chain halogenation. The gallium ion coordinates to halogens, enhancing electrophilicity and directing dual substitution at the 1,3,5-positions.
Alternative systems employ microwave-assisted synthesis to accelerate reaction kinetics. For example, irradiating a mixture of 1,3,5-tribromobenzene and CuCl in DMF at 150°C for 15 minutes selectively replaces bromine at the 5-position with chlorine, yielding 1,3-dibromo-5-chlorobenzene in 88% yield.
Diazotization of 3,5-dibromoaniline followed by Sandmeyer reaction provides a route to introduce chlorine. Treating the aniline with NaNO₂/HCl at 0°C forms a diazonium salt, which reacts with CuCl to replace the –N₂⁺ group with –Cl. This method avoids harsh conditions and achieves 80–85% purity, though subsequent recrystallization is required.
Mechanistic Insight:
DFT calculations employing the B3LYP functional with a 6-31G basis set have optimized the geometry of 1,3-dibromo-5-chlorobenzene [3]. The compound adopts a planar aromatic ring structure, with bond lengths reflecting the electron-withdrawing effects of the halogens. Key bond parameters include:
Bond Type | Length (Å) |
---|---|
C-Br (meta positions) | 1.89 |
C-Cl (para position) | 1.73 |
C-C (aromatic ring) | 1.39–1.41 |
The Br-C bonds exhibit slight elongation compared to C-Cl due to bromine’s larger atomic radius [3].
Electrostatic potential maps reveal regions of high electron density near chlorine and bromine atoms, with the chlorine atom showing greater electronegativity. The Löwdin charge analysis indicates:
This charge polarization facilitates dipole-dipole interactions in the crystalline phase [3].
The HOMO-LUMO gap, calculated at 4.8 eV, suggests moderate chemical reactivity. The HOMO is localized on the aromatic π-system, while the LUMO shows antibonding character at halogen-substituted carbons [3].
DFT predicts a first hyperpolarizability (β) of 1.221×10⁻³⁰ esu, indicating potential nonlinear optical applications. This arises from asymmetric electron density redistribution caused by the meta-dibromo and para-chloro substitution pattern [3].
DFT-computed vibrational frequencies show excellent agreement with experimental IR and Raman spectra [3]. Key modes include:
Frequency (cm⁻¹) | Assignment |
---|---|
3100 | Aromatic C-H stretching |
1580 | Ring C=C symmetric bend |
1050 | C-Br asymmetric stretch |
680 | C-Cl out-of-plane bend |
The C-Br stretching modes appear at lower frequencies than C-Cl due to bromine’s larger mass [3].
The harmonic force constants derived from DFT reveal:
These values confirm greater bond strength in C-Cl compared to C-Br [3].
Fourth-order vibrational perturbation theory (VPT4) calculations estimate anharmonic contributions of 12–15% for high-frequency C-H stretching modes, critical for precise spectroscopic predictions [3].
The meta-dibromo substitution creates partial positive charges at the 1,3 positions, while the para-chloro group induces resonance-assisted charge transfer. Natural Bond Orbital (NBO) analysis shows:
This resonance hybrid stabilizes the molecule by 18.3 kcal/mol compared to non-conjugated configurations [3].
Substitution Pattern | Resonance Energy (kcal/mol) |
---|---|
1,3-Dibromo-5-chloro | 18.3 |
1,4-Dibromo-2-chloro | 15.7 |
1,2-Dibromo-4-chloro | 14.9 |
The meta arrangement maximizes resonance stabilization through symmetrical charge distribution [3].
DFT-calculated Gibbs free energies at 298 K reveal:
Isomer | ΔG (kcal/mol) |
---|---|
1,3-Dibromo-5-chloro | 0.0 (ref) |
1,2-Dibromo-4-chloro | +3.2 |
1,4-Dibromo-2-chloro | +2.7 |
The 1,3,5-substitution pattern minimizes steric hindrance and maximizes resonance stabilization [3].
At elevated temperatures (500 K), entropy contributions reduce the stability gap between isomers by 40%, though the 1,3,5-isomer remains most stable [3].
Polarizable Continuum Model (PCM) calculations in benzene solvent show:
This solvent-induced polarization enhances thermodynamic stability in nonpolar environments [3].
The exceptional utility of 1,3-dibromo-5-chlorobenzene in palladium-catalyzed cross-coupling reactions arises from the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds [1] [2]. Bromine atoms exhibit significantly higher reactivity in oxidative addition processes compared to chlorine, enabling chemoselective transformations that proceed under mild conditions [3] [4].
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful applications of 1,3-dibromo-5-chlorobenzene in synthetic chemistry [5] [6]. The compound readily undergoes coupling with arylboronic acids in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium dichloride [7]. Under optimized conditions utilizing potassium carbonate as base in dimethylformamide at temperatures ranging from 80-120°C, the reaction proceeds with excellent selectivity for bromine over chlorine substitution [2].
Research has demonstrated that the compound can participate in sequential Suzuki coupling reactions, where initial coupling occurs preferentially at the bromine positions, followed by activation of the chlorine position under more forcing conditions [8]. This sequential reactivity pattern enables the synthesis of complex polyaryl systems with precise regiochemical control [5].
1,3-Dibromo-5-chlorobenzene exhibits remarkable efficiency in Negishi coupling reactions with organozinc reagents [9] [4]. The reaction proceeds optimally using palladium sources such as tris(dibenzylideneacetone)dipalladium(0) in combination with bulky phosphine ligands like tricyclohexylphosphine [10]. Under these conditions, the coupling occurs selectively at the bromine positions while leaving the chlorine substituent intact for subsequent transformations [11].
The chemoselective nature of Negishi coupling with this substrate has been exploited in the synthesis of complex heterocyclic frameworks, where the remaining chlorine atom serves as a handle for further functionalization through nucleophilic aromatic substitution or additional cross-coupling reactions [9].
The intramolecular Heck reaction utilizing 1,3-dibromo-5-chlorobenzene has proven particularly valuable for constructing fused ring systems [12]. The reaction proceeds through initial oxidative addition of palladium to the more reactive bromine position, followed by alkene insertion and subsequent cyclization [2]. This methodology has been successfully applied in the synthesis of indole derivatives and other nitrogen-containing heterocycles [13].
Terminal alkynes readily couple with 1,3-dibromo-5-chlorobenzene under Sonogashira conditions using palladium chloride complexed with X-Phos ligands [2]. The reaction demonstrates excellent chemoselectivity for bromine over chlorine, enabling the construction of aryl alkyne frameworks that serve as precursors for subsequent cyclization reactions [14].
The compound serves as an excellent substrate for palladium-catalyzed carbon-nitrogen bond formation through Buchwald-Hartwig amination [13] [2]. Primary and secondary amines couple efficiently with the bromine positions using catalytic systems based on tris(dibenzylideneacetone)dipalladium(0) and bulky monodentate phosphine ligands such as cBRIDP [2]. This methodology has been extensively utilized in the synthesis of pharmaceutically relevant aniline derivatives [13].
1,3-Dibromo-5-chlorobenzene represents an invaluable building block for the construction of diverse heterocyclic frameworks through strategic exploitation of its multiple reactive sites [15] [12]. The compound's trihalogenated pattern provides exceptional versatility for sequential transformations leading to complex polycyclic architectures.
The synthesis of substituted indoles from 1,3-dibromo-5-chlorobenzene proceeds through a well-established intramolecular Heck cyclization strategy [12]. Initial Buchwald-Hartwig coupling with appropriately substituted anilines establishes the nitrogen-carbon bond, followed by intramolecular Heck reaction to form the five-membered ring [15]. This approach has been successfully employed in the synthesis of bioactive indole alkaloids with yields ranging from 55-75% [16].
The construction of benzothiophene frameworks utilizes the compound's reactivity toward sulfur nucleophiles [17]. Sequential substitution of bromine positions with thiol-containing coupling partners, followed by intramolecular cyclization, provides access to benzothiophene derivatives that serve as key intermediates in pharmaceutical synthesis [18]. Recent advances have demonstrated yields of 60-80% for these transformations under optimized conditions [17].
1,3-Dibromo-5-chlorobenzene serves as a versatile precursor for quinoline synthesis through metal-catalyzed cyclization reactions [19]. The compound undergoes efficient coupling with amino-containing substrates followed by cyclization to generate the fused pyridine ring system [20]. This methodology has proven particularly valuable for accessing quinoline derivatives with complex substitution patterns [19].
The synthesis of carbazole derivatives exploits the compound's ability to undergo double nitrogen arylation reactions [13]. Sequential Buchwald-Hartwig coupling reactions with diamine precursors, followed by cyclization, provide access to the carbazole framework with excellent regiocontrol [21]. This approach has been utilized in the synthesis of organic electronic materials and pharmaceutical intermediates [22].
Benzofuran derivatives are accessible through strategic coupling of 1,3-dibromo-5-chlorobenzene with phenolic coupling partners . The transformation proceeds through initial carbon-oxygen bond formation followed by intramolecular cyclization to generate the furan ring system [24]. Yields typically range from 55-78% depending on the substitution pattern of the phenolic coupling partner .
The trihalogenated structure of 1,3-dibromo-5-chlorobenzene enables a diverse array of functional group transformations that exploit the differential reactivity of the halogen substituents [26]. These transformations provide access to multifunctional aromatic systems that serve as key intermediates in complex synthetic sequences.
The differential reactivity of bromine versus chlorine enables highly selective functional group transformations [27]. Nucleophilic aromatic substitution reactions proceed preferentially at bromine positions under mild conditions, while chlorine substitution requires more forcing conditions [26]. This reactivity difference has been exploited to install diverse functional groups including alkoxy, amino, and cyano substituents with excellent regioselectivity [28].
Beyond cross-coupling reactions, 1,3-dibromo-5-chlorobenzene participates in various carbon-carbon bond forming reactions [29] [24]. Friedel-Crafts acylation reactions can be performed on the remaining aromatic positions, while the halogen substituents can be utilized for subsequent cross-coupling reactions [30]. This dual reactivity enables the construction of highly substituted aromatic systems with precise regiochemical control [24].
Selective reduction of halogen substituents provides access to partially dehalogenated derivatives [28]. Catalytic hydrogenation conditions can be tuned to achieve selective reduction of bromine over chlorine, enabling the preparation of chlorinated benzene derivatives [18]. These transformations are particularly valuable when combined with subsequent functionalization reactions [31].
The compound can undergo oxidative transformations at the aromatic ring positions not occupied by halogens [28]. These reactions include hydroxylation, nitration, and sulfonation, providing access to multiply substituted benzene derivatives [32]. The halogen substituents remain intact under these conditions, allowing for subsequent cross-coupling reactions [33].
Recent advances in metal catalysis have enabled direct functionalization of 1,3-dibromo-5-chlorobenzene through carbon-hydrogen activation processes [19]. These transformations provide access to complex substitution patterns that would be difficult to achieve through traditional electrophilic aromatic substitution [24]. Molybdenum-catalyzed reactions have proven particularly effective for these transformations [19].
1,3-Dibromo-5-chlorobenzene has emerged as a valuable building block for the construction of supramolecular architectures through exploitation of halogen bonding and other non-covalent interactions [34] [21]. The compound's multiple halogen substituents provide multiple sites for intermolecular interactions, enabling the formation of complex extended structures.
The bromine and chlorine substituents in 1,3-dibromo-5-chlorobenzene serve as effective halogen bond donors in supramolecular assemblies [21] [33]. X-ray crystallographic studies have revealed the formation of two-dimensional sheet structures through carbon-bromine···oxygen halogen bonds with bond lengths ranging from 2.8 to 3.2 Angstroms [21]. These interactions are particularly strong when the compound is combined with carbonyl-containing acceptors [21].
Research has demonstrated that the compound forms stable halogen-bonded complexes with various electron-rich partners including ethers, amines, and carbonyl compounds [33]. The strength and directionality of these interactions enable the construction of predictable supramolecular architectures with potential applications in solid-state materials [21].
1,3-Dibromo-5-chlorobenzene has been utilized as a tecton in crystal engineering applications due to its ability to form multiple halogen bonds simultaneously [21]. The compound's substitution pattern enables the formation of extended networks through cooperative halogen bonding interactions [33]. These structures exhibit interesting optical and electronic properties that are being explored for materials applications [34].
The compound serves as a building block for liquid crystalline materials through incorporation into rod-like molecular architectures [22]. The halogen substituents provide sites for intermolecular interactions that stabilize mesophases while maintaining the necessary molecular anisotropy for liquid crystal behavior [29]. These materials show promise for display applications and responsive materials [22].
1,3-Dibromo-5-chlorobenzene can be incorporated into coordination polymers through its ability to coordinate with metal centers [22]. The compound serves as a bridging ligand in extended structures where the halogen substituents participate in secondary coordination sphere interactions [21]. These materials exhibit interesting magnetic and catalytic properties [22].
The compound has been explored as a component in host-guest systems where the halogen bonding capability enables selective recognition of specific guest molecules [21]. The trihalogenated substitution pattern provides multiple recognition sites that can be tuned for specific guest binding [33]. Applications include gas storage materials and selective separation systems [22].
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